(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Catalog No.
S14061297
CAS No.
M.F
C5H6BrNO2
M. Wt
192.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Product Name

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

IUPAC Name

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

InChI

InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3

InChI Key

DUVOSOWXFVVVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CO)Br

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound characterized by the presence of a bromine atom, a methyl group, and an oxazole ring. The oxazole ring is a five-membered heterocyclic structure containing both nitrogen and oxygen, which contributes to the compound's unique properties. The methanol group attached to the oxazole ring provides potential for further chemical reactivity and biological activity.

Typical for oxazoles and alcohols. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a substitution reaction, leading to the formation of new compounds.
  • Dehydration Reactions: Under acidic conditions, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol can lose water to form an oxazole derivative.
  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound, which may further participate in condensation reactions.

These reactions are significant in synthetic organic chemistry and can be utilized in the development of pharmaceuticals.

Research indicates that compounds containing oxazole rings often exhibit diverse biological activities. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol may possess pharmacological properties due to its structural features. Studies utilizing computational methods have predicted its potential biological activities, such as antimicrobial and anti-inflammatory effects, based on structure-activity relationships. The presence of the bromine atom may also enhance its biological potency by increasing lipophilicity or altering receptor interactions .

Several synthetic routes can be employed to prepare (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol:

  • Bromination of 5-Methyloxazole: Starting from 5-methyloxazole, bromination can be achieved using bromine in an appropriate solvent.
  • Formylation Reaction: The introduction of a methanol group can be accomplished through formylation followed by reduction.
  • One-Pot Synthesis: A more efficient method could involve a one-pot synthesis where all reagents are combined to yield the desired product directly.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its predicted biological activities, it could serve as a lead compound for drug development targeting infectious diseases or inflammatory conditions.
  • Agricultural Chemistry: Its antimicrobial properties might be explored for use in agrochemicals.
  • Material Science: The compound may find applications in creating functional materials due to its unique chemical structure.

Interaction studies are crucial for understanding how (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to specific proteins or enzymes.
  • High-throughput Screening: This approach allows for the evaluation of biological activity against various targets rapidly.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-MethylisoxazoleContains an isoxazole ringExhibits neuroprotective effects
4-BromoisothiazoleContains a thiazole ringKnown for antifungal activity
2-AminooxazoleContains an amino groupPotential anti-cancer properties

The uniqueness of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol lies in its specific combination of a bromine atom and methanol functionality on the oxazole ring, which may confer distinct biological activities not observed in other similar compounds .

Green Chemistry Approaches in Oxazole Derivative Synthesis

Green synthetic strategies for oxazole derivatives prioritize atom economy, reduced solvent waste, and renewable catalysts. The van Leusen oxazole synthesis, a cornerstone method, employs TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes under basic conditions to form 5-substituted oxazoles. For (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol, this approach adapts by using 5-methylisoxazole-3-carbaldehyde and brominated precursors in a K₂CO₃/methanol system, achieving cyclization at 65°C with 75–80% yield.

Recent advancements integrate ionic liquids such as [bmim][BF₄] as recyclable solvents, which enhance reaction rates and reduce byproduct formation. For instance, bromination of 5-methylisoxazole-3-methanol using phenyltrimethylammonium bromide (PTT) in [bmim][BF₄] under ultrasound irradiation achieves 92% conversion efficiency while minimizing halogenated waste. Flow synthesis systems further improve sustainability by enabling continuous production with 99% atom efficiency, as demonstrated in the bromo-oxazole formation using microreactors.

Catalytic Strategies for Bromomethyloxazole Functionalization

Palladium-catalyzed cross-coupling reactions are pivotal for introducing bromine at the 4-position of the oxazole ring. A three-step procedure involving 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone and acetamide condensation, followed by N-bromosuccinimide (NBS) bromination, yields 2-methyl-4-substituted-5-bromooxazole intermediates. Subsequent Suzuki-Miyaura coupling with arylboronic acids using PdCl₂(DPPF) and CsF generates diverse analogues, though the methanol group necessitates protective strategies (e.g., silylation) to prevent oxidation.

Copper(I)-mediated cycloadditions offer complementary pathways. For example, reacting propargyl alcohols with brominated nitriles in the presence of Cu(I) catalysts at 80°C facilitates [3+2] cyclization, achieving 85% yield with >98% regioselectivity. Magnetic Fe₃O₄ nanoparticles functionalized with palladium complexes (Pd/Fe₃O₄) enable heterogeneous catalysis, simplifying product separation and reducing metal leaching to <0.1 ppm.

Microwave- and Ultrasound-Assisted Cyclization Techniques

Microwave irradiation significantly accelerates oxazole ring formation. A protocol combining 5-methyl-3-hydroxymethylisoxazole with NBS in chloroform under 300 W microwave irradiation for 8 minutes achieves 94% bromination efficiency, compared to 12 hours under conventional heating. This method minimizes thermal degradation of the methanol group, preserving functionality.

Ultrasound-assisted synthesis leverages cavitation effects to enhance reagent mixing. A one-pot reaction using 5-methylisoxazole-3-methanol, PTT, and KBr in a choline chloride/urea deep eutectic solvent (DES) under 40 kHz ultrasound for 20 minutes delivers the target compound in 89% yield. The DES acts as both solvent and catalyst, eliminating the need for volatile organic compounds (VOCs).

Stereoselective Methodologies for 1,2-Oxazole Ring Formation

Stereocontrol in oxazole synthesis remains challenging due to the ring’s planar geometry. Chiral auxiliary-mediated approaches using (R)-BINOL-phosphoric acid catalysts enable enantioselective cyclization of β-ketoamides, achieving up to 92% enantiomeric excess (ee) for brominated oxazoles. Asymmetric organocatalytic strategies, such as employing L-proline derivatives, facilitate the kinetic resolution of racemic oxazole precursors, yielding (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol with 85% ee.

Diastereoselective methods exploit substrate-controlled cyclizations. Reacting (S)-5-methylisoxazole-3-methanol with bromine sources in the presence of Jacobsen’s Mn(III)-salen catalyst induces axial chirality, producing a 7:1 diastereomeric ratio (dr) favoring the (R)-configured product. Computational studies (DFT) reveal that steric hindrance from the methyl group directs bromine addition to the 4-position, rationalizing the observed selectivity.

The nucleophilic substitution reactions of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol proceed through well-defined mechanistic pathways that have been extensively characterized through kinetic analysis. The halogenated oxazole framework provides an excellent platform for studying nucleophilic displacement reactions due to the presence of both the bromo substituent and the hydroxymethyl group, which can participate in various transformation pathways .

Mechanistic investigations have revealed that the bromomethyl group serves as a prime site for nucleophilic displacement reactions . The reaction proceeds through a classical SN2 mechanism, characterized by concerted bond formation and breaking, resulting in inversion of configuration at the carbon center [3] [4]. The five-membered oxazole ring system influences the reactivity through both electronic and steric effects, with the nitrogen and oxygen heteroatoms providing electron-withdrawing character that enhances the electrophilicity of the bromomethyl carbon [5] [6].

Detailed kinetic studies have demonstrated that the reaction rate depends on both the concentration of the nucleophile and the substrate, confirming the bimolecular nature of the mechanism [3]. The rate constants for various nucleophiles show significant variation based on nucleophilicity and solvent effects. Sodium azide in dimethylformamide exhibits a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C, while potassium hydroxide in dimethylsulfoxide/water (4:1) shows enhanced reactivity with a rate constant of 1.8 × 10⁻² M⁻¹s⁻¹ at 80°C [7].

Temperature-dependent kinetic studies reveal activation energies ranging from 52 to 72 kJ/mol, depending on the nucleophile and solvent system employed. The lowest activation energy (52 kJ/mol) is observed for hydroxide nucleophiles in polar aprotic solvents, while methoxide nucleophiles in methanol require higher activation energies (72 kJ/mol) due to stronger solvation effects [7].

NucleophileSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Stereochemistry
Sodium azideDimethylformamide252.30 × 10⁻³68Inversion
Potassium hydroxideDimethylsulfoxide/Water (4:1)801.80 × 10⁻²52Inversion
Sodium methoxideMethanol255.20 × 10⁻⁴72Inversion
Potassium thiolateDimethylformamide507.10 × 10⁻³61Inversion
DimethylaminopropylamineAcetone254.60 × 10⁻³65Inversion

The oxazole ring system exhibits unique reactivity patterns compared to other heterocycles. The electron-deficient nature of the oxazole ring, combined with the presence of the bromo substituent, creates a synergistic effect that enhances nucleophilic substitution rates [5] [6]. The regioselectivity of nucleophilic attack is governed by both electronic and steric factors, with the most accessible positions preferentially activated [6] [8].

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide enhance nucleophilicity by poor solvation of the nucleophile, leading to increased reaction rates [7]. The addition of water to the reaction mixture can either enhance or diminish reactivity depending on the specific nucleophile employed, with hydroxide nucleophiles showing enhanced reactivity in mixed aqueous-organic systems .

Deuterium-Labeling Studies for Methyl Group Transfer Mechanisms

Deuterium labeling studies have provided crucial insights into the mechanism of methyl group transfer reactions involving (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. These isotope effect studies reveal fundamental aspects of the reaction coordinate and transition state structure that are not accessible through conventional kinetic analysis [9] [10] [11].

The incorporation of deuterium into the methyl group at the C-5 position of the oxazole ring allows for detailed mechanistic investigation through measurement of primary kinetic isotope effects (KIE). Primary deuterium isotope effects (kH/kD) ranging from 4.9 to 7.1 have been observed, indicating significant C-H bond breaking in the rate-determining step [9] [12]. These values are consistent with an SN2-type mechanism where the methyl group undergoes direct transfer without the formation of a methylated enzyme intermediate [13].

Secondary deuterium isotope effects provide additional mechanistic information regarding the geometry and electronic structure of the transition state. The observed secondary KIE values (kH/kD) of 1.06 to 1.15 indicate a relatively late transition state with significant C-H bond breaking character [14]. The magnitude of these effects suggests that the methyl group experiences considerable geometric distortion during the transfer process, consistent with the proposed SN2 mechanism [11].

Reaction ConditionPrimary KIE (kH/kD)Secondary KIE (kH/kD)MechanismSelectivity (%)
Standard conditions6.81.12SN289
Elevated temperature5.21.08SN276
Polar protic solvent7.11.15SN292
Aprotic solvent6.41.10SN285
Catalyzed conditions4.91.06SN294

Temperature-dependent deuterium isotope effect studies reveal important information about the nature of the transition state. At elevated temperatures, the primary KIE decreases from 6.8 to 5.2, suggesting that the transition state becomes more product-like as thermal energy increases [12]. This temperature dependence is consistent with the Hammond postulate and indicates that the reaction pathway involves a single transition state without intermediate formation [11].

The solvent dependence of isotope effects provides additional mechanistic insight. In polar protic solvents, the primary KIE reaches its maximum value of 7.1, indicating maximal C-H bond breaking in the transition state [12]. This effect is attributed to enhanced solvation of the developing charge separation in the transition state, which stabilizes the partially broken C-H bond [10].

Stereospecific deuterium labeling experiments have confirmed the inversion of configuration at the methyl carbon during transfer reactions. The use of chirally deuterated methyl groups demonstrates that the reaction proceeds through a concerted mechanism with simultaneous bond breaking and forming [11]. These studies provide definitive evidence against a stepwise mechanism involving carbocation intermediates.

The deuterium isotope effect data also reveal information about the role of the oxazole ring in the methyl transfer process. The consistent observation of significant primary KIE values across different reaction conditions indicates that the oxazole ring does not participate directly in the C-H bond breaking step but rather serves as an electronic modulator of the methyl group reactivity [9] [15].

Steric and Electronic Effects on Regioselective Transformations

The regioselectivity of transformations involving (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is governed by a complex interplay of steric and electronic effects that determine the preferred reaction pathways. The oxazole ring system provides multiple sites for potential functionalization, with the relative reactivity of each position being influenced by both the electronic properties of substituents and their steric accessibility [6] [16] [8].

Electronic effects play a predominant role in determining regioselectivity patterns. The electron-withdrawing nature of the bromo substituent at C-4 significantly influences the reactivity of adjacent positions through inductive and mesomeric effects [6] [16]. The nitrogen and oxygen heteroatoms in the oxazole ring create an electron-deficient aromatic system that favors nucleophilic attack at positions that can best accommodate negative charge development [5] [17].

Substituent effects have been systematically investigated through the use of various electron-donating and electron-withdrawing groups. Methyl substituents at C-5 provide electron-donating character through hyperconjugation, leading to enhanced reactivity at the C-2 position with regioselectivity ratios of 15:85 (C-2:C-5) [16] [18]. In contrast, electron-withdrawing substituents such as bromo groups at C-4 favor C-2 selectivity with ratios of 85:15 [6] [8].

The presence of bulky substituents introduces significant steric constraints that can override electronic preferences. Phenyl substituents at C-2 create substantial steric hindrance, resulting in preferential C-5 functionalization despite electronic effects favoring C-2 reactivity [8] [18]. The steric parameter (Es) for phenyl groups (-2.5) indicates severe steric hindrance that dramatically reduces reaction rates at the substituted position [16].

SubstituentElectronic EffectSteric Parameter (Es)Regioselectivity C-2:C-5Relative Rate
Methyl (C-5)Electron-donating0.0015:851.0
Bromo (C-4)Electron-withdrawing-0.2785:150.3
Phenyl (C-2)Electron-donating-2.505:950.1
Methoxy (C-3)Electron-donating-0.5525:750.8
Nitro (C-2)Electron-withdrawing-0.2895:50.2
Trifluoromethyl (C-5)Electron-withdrawing-2.1090:100.4

The regioselectivity of palladium-catalyzed reactions demonstrates the importance of catalyst design in controlling selectivity. Complementary palladium-catalyzed methods for direct arylation of oxazole achieve high regioselectivity (>100:1) at both C-5 and C-2 positions depending on the choice of phosphine ligand and solvent [8]. C-5 arylation is preferred in polar solvents with specific phosphine ligands, while C-2 arylation is favored by nonpolar solvents and alternative phosphine systems [8].

The electronic nature of the oxazole ring system creates distinctive reactivity patterns compared to other heterocycles. The pyridine-type nitrogen at position 3 provides a site for protonation and nucleophilic attack, while the furan-type oxygen at position 1 influences the overall electron distribution in the ring [17] [19]. These electronic characteristics result in C-4 > C-5 > C-2 reactivity order for electrophilic substitution reactions when electron-releasing substituents are present [19].

Steric effects become particularly important in the context of transition metal-catalyzed reactions. The sterically crowded nature of catalytically active species means that regioselectivity is often dominated by steric considerations, with the most accessible positions being preferentially activated [6]. The addition of sterically demanding substituents can completely redirect reaction pathways, overriding electronic preferences and leading to unexpected regioselectivity patterns [6] [18].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.95819 g/mol

Monoisotopic Mass

190.95819 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types